2-chloro-3-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinoline
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Description
2-chloro-3-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinoline is a useful research compound. Its molecular formula is C23H18ClN3O3S and its molecular weight is 451.93. The purity is usually 95%.
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Scientific Research Applications
Selective Detection of Metal Ions
Compounds with structures similar to the specified chemical have been utilized as chemosensors, particularly for the selective detection of metal ions. For example, a pyrazolo-quinoline scaffold demonstrated reversible colorimetric and fluorescent properties for the selective detection of Zn2+ ions, showing potential for applications in live cell imaging (Kasirajan et al., 2017).
Antioxidant Properties
Derivatives of quinolinone have been synthesized and evaluated for their antioxidant properties, suggesting applications in enhancing the stability of products such as lubricating greases by reducing oxidation (Hussein et al., 2016).
Antimicrobial and Antifungal Activities
Several studies have focused on the synthesis of novel compounds with quinoline and pyrazoline components for antimicrobial and antifungal activities. These compounds have shown potential as antimicrobial agents against various bacterial and fungal strains, suggesting applications in developing new therapeutic agents (Ansari & Khan, 2017).
Antitubercular Agents
Compounds containing the furan nucleus and synthesized through the condensation with hydrazine hydrate have been evaluated as antitubercular agents. This research indicates potential applications in developing treatments for tuberculosis (Bhoot et al., 2011).
Environmental Monitoring
Quinoline appended pyrazoline derivatives have been developed as sensors for environmental monitoring, demonstrating high selectivity and sensitivity towards Ni2+ ions. Such compounds could be employed in live cell imaging to monitor nickel ions, highlighting their application in environmental science and toxicology (Subashini et al., 2017).
Properties
IUPAC Name |
3-[2-(benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-7-methylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3S/c1-15-9-10-16-13-18(23(24)25-19(16)12-15)21-14-20(22-8-5-11-30-22)26-27(21)31(28,29)17-6-3-2-4-7-17/h2-13,21H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBIRPFOIZUUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C4=CC=CC=C4)C5=CC=CO5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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